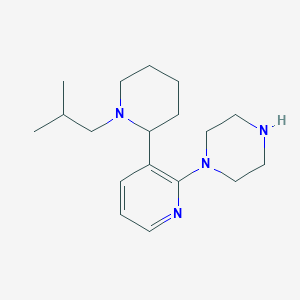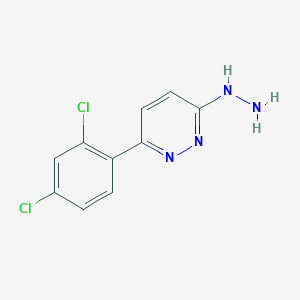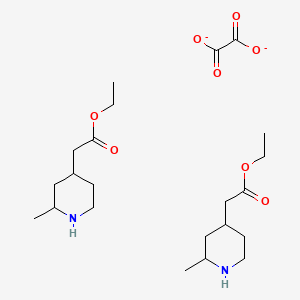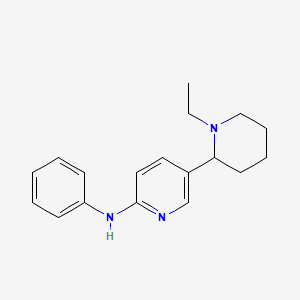
(S)-2-((3-Bromophenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((3-Bromofenoxi)metil)oxirano es un compuesto orgánico que presenta un anillo de oxirano (epóxido) y un grupo bromofenoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-((3-Bromofenoxi)metil)oxirano generalmente implica la reacción de (S)-glicidiol con 3-bromofenol. La reacción se lleva a cabo en condiciones básicas, a menudo utilizando una base como hidróxido de sodio o carbonato de potasio. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el grupo hidroxilo de (S)-glicidiol reacciona con el átomo de bromo del 3-bromofenol para formar el producto deseado.
Métodos de producción industrial
La producción industrial de (S)-2-((3-Bromofenoxi)metil)oxirano puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-((3-Bromofenoxi)metil)oxirano puede experimentar varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: El anillo de epóxido puede abrirse por nucleófilos como aminas, alcoholes y tioles, lo que lleva a la formación de diferentes productos sustituidos.
Oxidación: El compuesto puede oxidarse para formar dioles correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo bromofenoxi en otros grupos funcionales, como fenol o grupos alquilo.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, alcoholes y tioles. Las reacciones generalmente se llevan a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio.
Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.
Principales productos formados
Sustitución nucleofílica: Productos sustituidos con varios grupos funcionales dependiendo del nucleófilo utilizado.
Oxidación: Dioles u otros derivados oxidados.
Reducción: Productos reducidos con grupos bromofenoxi modificados.
Aplicaciones Científicas De Investigación
(S)-2-((3-Bromofenoxi)metil)oxirano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran epóxidos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-2-((3-Bromofenoxi)metil)oxirano implica su reactividad como un epóxido. El anillo de epóxido está muy tensionado y puede reaccionar con nucleófilos, lo que lleva a reacciones de apertura del anillo. Estas reacciones pueden modificar la estructura y función de las biomoléculas, lo que hace que el compuesto sea útil en diversos estudios bioquímicos y farmacológicos.
Comparación Con Compuestos Similares
Compuestos similares
®-2-((3-Bromofenoxi)metil)oxirano: El enantiómero del compuesto con propiedades químicas similares pero diferentes actividades biológicas.
2-((3-Clorofenoxi)metil)oxirano: Un compuesto similar con un átomo de cloro en lugar de bromo, que puede exhibir diferente reactividad y aplicaciones.
2-((3-Metilfenoxi)metil)oxirano: Un compuesto con un grupo metilo en lugar de bromo, utilizado en diferentes aplicaciones sintéticas.
Singularidad
(S)-2-((3-Bromofenoxi)metil)oxirano es único debido a su estereoquímica específica y la presencia del grupo bromofenoxi. Esta combinación de características lo hace valioso en la síntesis asimétrica y en el desarrollo de fármacos y materiales quirales.
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
(2S)-2-[(3-bromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1 |
Clave InChI |
MJDGHPATEBXUTI-SECBINFHSA-N |
SMILES isomérico |
C1[C@H](O1)COC2=CC(=CC=C2)Br |
SMILES canónico |
C1C(O1)COC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)



![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)




![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

